
Metacetamol
Overview
Description
Metacetamol, also known as 3-hydroxyacetanilide, is a regioisomer of paracetamol. It possesses analgesic and antipyretic properties but has never been marketed as a drug. Unlike paracetamol, this compound is non-toxic and has been studied for its potential as a safer alternative for pain and fever relief .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metacetamol can be synthesized through the acetylation of meta-aminophenol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Metacetamol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of aminophenol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenation, nitration, and sulfonation reactions are typically carried out using halogens, nitric acid, and sulfuric acid, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated, nitrated, and sulfonated this compound derivatives.
Scientific Research Applications
Pharmacological Properties
Metacetamol is being investigated as a safer alternative to paracetamol due to its reduced hepatotoxicity. Studies have shown that this compound does not deplete glutathione in vivo, which is a significant factor in the hepatotoxic effects associated with paracetamol use. This characteristic makes this compound a promising candidate for further exploration in pain management and antipyretic therapies without the associated risks of liver damage .
Synthesis of Novel Derivatives
Recent research has focused on synthesizing novel derivatives of this compound to enhance its biological activity. For instance, a study developed hydrazone derivatives starting from this compound, which exhibited moderate to potent anticancer activity against breast cancer cell lines (MDA-MB-231 and MCF-7). One derivative demonstrated an IC50 value of 9.89 μM against MDA-MB-231 cells, indicating its potential as an anticancer agent .
Table 1: Summary of Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
3e | MDA-MB-231 | 9.89 |
3b | MCF-7 | Moderate |
3a | MDA-MB-231 | Moderate |
Polymorphism Studies
A significant finding in the study of this compound is its polymorphic behavior under varying conditions. This compound exhibits different stable forms that can affect its solubility and bioavailability, crucial factors in drug formulation . The discovery of a new polymorph has implications for the development of more effective pharmaceutical products.
Antimicrobial Potential
In addition to anticancer properties, this compound derivatives have shown promising antimicrobial activity. A series of compounds derived from this compound were evaluated for their effectiveness against various pathogens, indicating a broad spectrum of biological activity that could be harnessed for therapeutic purposes .
Mechanism of Action
Metacetamol exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of pain and fever. It targets the cyclooxygenase (COX) enzymes, particularly COX-2, reducing the production of prostaglandins in the central nervous system. This leads to a decrease in pain sensation and body temperature.
Comparison with Similar Compounds
Similar Compounds
Paracetamol (acetaminophen): A widely used analgesic and antipyretic with similar properties but higher toxicity.
Phenacetin: An older analgesic with similar effects but withdrawn due to its carcinogenicity.
Aspirin: Another common analgesic and antipyretic with anti-inflammatory properties.
Uniqueness
Metacetamol is unique due to its non-toxic nature compared to paracetamol and phenacetin. Its potential as a safer alternative for pain and fever relief makes it a compound of interest in pharmaceutical research.
Biological Activity
Metacetamol, a structural isomer of paracetamol (acetaminophen), has garnered attention due to its potential as a safer alternative with lower toxicity. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial properties, and implications in clinical settings.
This compound (C8H9NO2) is characterized by its chemical structure, which includes an acetyl group attached to an amine. Its molecular weight is approximately 151.17 g/mol. The compound is soluble in organic solvents like DMSO, allowing for various applications in biological studies .
Anticancer Activity
Recent studies have highlighted this compound's potential in cancer treatment. A series of this compound derivatives were synthesized and evaluated for their anticancer effects against breast cancer cell lines (MDA-MB-231 and MCF-7). The most promising derivative exhibited an IC50 value of 9.89 μM against MDA-MB-231 cells, indicating significant cytotoxicity .
Table 1: Anticancer Activity of this compound Derivatives
Compound ID | Cell Line | IC50 (μM) | Notes |
---|---|---|---|
3e | MDA-MB-231 | 9.89 | Most effective derivative |
3a | MCF-7 | TBD | Moderate activity observed |
3b | MDA-MB-231 | TBD | Further testing required |
The mechanism of action appears to involve apoptosis induction, supported by molecular docking studies that suggest binding to the colchicine site on tubulin, which may disrupt microtubule dynamics essential for cancer cell proliferation .
Antimicrobial Properties
In addition to its anticancer potential, this compound has shown promising antimicrobial activity. In particular, one derivative demonstrated effective antifungal properties against Candida krusei, with a minimum inhibitory concentration (MIC) of 8 μg/ml . This suggests that this compound and its derivatives could serve as a basis for developing new antifungal agents.
Clinical Relevance and Case Studies
This compound's relevance extends to clinical scenarios involving acetaminophen overdose. In cases where high doses of acetaminophen are ingested, this compound could potentially serve as a safer alternative due to its lower toxicity profile. A case study highlighted the management of acetaminophen poisoning, emphasizing the importance of timely intervention with antidotes like N-acetylcysteine .
Table 2: Case Study Summary on Acetaminophen Overdose
Case ID | Patient Age | Ingestion Amount (g) | Treatment Initiated | Outcome |
---|---|---|---|---|
1 | 17 | 40 | Activated charcoal + acetylcysteine | Medically cleared after monitoring |
2 | 15 | >30 | Acetylcysteine initiated | Developed hepatic failure despite treatment |
Polymorphism and Crystallization
Research has identified different polymorphs of this compound, which can influence its biological activity and stability. A new polymorph was characterized using various analytical techniques such as IR spectroscopy and X-ray diffraction. Understanding these polymorphic forms is crucial for optimizing the formulation and delivery of this compound in therapeutic applications .
Q & A
Basic Research Questions
Q. What experimental methods are recommended to distinguish between the polymorphic forms of metacetamol?
Polymorphs I (orthorhombic, Pna2₁) and II (monoclinic, P2₁) of this compound can be differentiated using X-ray diffraction (XRD) to identify lattice parameters, differential scanning calorimetry (DSC) to compare melting points and enthalpies (e.g., form I melts at 416.2 K with ΔH = 24.6 kJ/mol), and vibrational spectroscopy (IR/Raman) to detect hydrogen-bonding variations .
Q. How does the thermodynamic stability of this compound polymorphs under ambient conditions influence formulation strategies?
this compound is a monotropic system under ambient conditions, with form I being the most thermodynamically stable. This requires rigorous control during crystallization to avoid unintended phase transitions. DSC and vapor pressure data confirm that form I has the lowest heat content and highest density, favoring its dominance in standard formulations .
Q. What is the methodological approach to studying this compound's impact on paracetamol crystallization kinetics?
Induction time and metastable zone width (MSZW) measurements using focused beam reflectance measurement (FBRM) and ATR-UV/Vis spectroscopy can quantify nucleation inhibition. For example, 1–4 mol% this compound increases induction times by up to 50% and alters paracetamol crystal morphology from tabular to columnar .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in polymorphic volume data under pressure?
Discrepancies in specific volume measurements (e.g., due to XRD equipment variability) require cross-validation using high-pressure differential thermal analysis (HP-DTA) and topological phase diagrams . Calorimetric data must be reconciled with volumetric inequalities to construct accurate P-T phase diagrams, as demonstrated for this compound’s I-II-L triple point (535±10 K, 692±70 MPa) .
Q. What advanced techniques enable selective crystallization of metastable polymorphs in continuous systems?
Mixed suspension mixed product removal (MSMPR) and oscillatory baffled crystallizers can template metastable form II paracetamol using this compound as an additive. These platforms achieve >99% polymorphic purity by adsorbing this compound onto crystal surfaces, suppressing stable form I nucleation .
Q. How do impurities like this compound affect the unit-cell parameters of host crystals?
XRPD refinement reveals that this compound incorporation shortens the a- and c-axes of paracetamol by ~0.05 Å at 6.78 mol% impurity. This contrasts with acetanilide, which has negligible impact, highlighting the role of structural similarity in lattice distortion .
Q. What methodologies are effective for characterizing this compound-based co-crystals?
3D electron diffraction and simulated annealing resolve low-symmetry co-crystal structures (e.g., this compound-TCNQ). Mixed-stack configurations in P1 symmetry are validated via conformational energy landscape optimization .
Q. How can pharmacokinetic interactions between this compound and paracetamol be assessed in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection enables simultaneous quantification in plasma. Internal standards (e.g., diphylline) and one-compartment modeling (GraphPad Prism) are used to derive pharmacokinetic parameters like clearance and half-life .
Q. What strategies address data contradictions in polymorphic stability studies?
Multi-technique validation (e.g., combining XRD, DSC, and thermal expansion analysis ) mitigates equipment-specific biases. For this compound, topological phase diagrams reconcile enthalpy and density data to explain enantiotropy under pressure .
Q. How do solubility differences between polymorphs inform bioavailability studies?
Kinetic solubility assays and transition temperature analysis distinguish metastable (higher solubility) and stable forms. For this compound, pressure-induced enantiotropy creates a solubility "window" for form II, relevant for enhancing dissolution rates .
Properties
IUPAC Name |
N-(3-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNWXBAGRTUKKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Record name | N-ACETYL-M-AMINOPHENOL | |
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DSSTOX Substance ID |
DTXSID3022089 | |
Record name | 3-Acetamidophenol | |
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Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-acetyl-m-aminophenol is a light gray solid. (NTP, 1992) | |
Record name | N-ACETYL-M-AMINOPHENOL | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | N-ACETYL-M-AMINOPHENOL | |
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CAS No. |
621-42-1 | |
Record name | N-ACETYL-M-AMINOPHENOL | |
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Record name | 3-Acetamidophenol | |
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Record name | Metacetamol [INN:BAN] | |
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Record name | Metacetamol | |
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Record name | Acetamide, N-(3-hydroxyphenyl)- | |
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Record name | Metacetamol | |
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Record name | METACETAMOL | |
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Melting Point |
406 °F (NTP, 1992) | |
Record name | N-ACETYL-M-AMINOPHENOL | |
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Retrosynthesis Analysis
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